molecular formula C8H16O2 B1485206 4-Ethoxy-2,2-dimethylbutanal CAS No. 1935200-96-6

4-Ethoxy-2,2-dimethylbutanal

Cat. No.: B1485206
CAS No.: 1935200-96-6
M. Wt: 144.21 g/mol
InChI Key: HIGRAXBBASSCMC-UHFFFAOYSA-N
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Description

4-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2 and a molecular weight of 144.211 g/mol. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Properties

IUPAC Name

4-ethoxy-2,2-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-4-10-6-5-8(2,3)7-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIGRAXBBASSCMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Ethoxy-2,2-dimethylbutanal can be synthesized through several synthetic routes. One common method involves the reaction of 2,2-dimethylbutanal with ethyl iodide in the presence of a strong base, such as sodium hydride. The reaction conditions typically require anhydrous conditions and a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods: In an industrial setting, this compound is produced through large-scale chemical synthesis. The process involves the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,2-dimethylbutanal undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can produce 4-ethoxy-2,2-dimethylbutanoic acid.

  • Reduction: Reduction reactions can yield 4-ethoxy-2,2-dimethylbutanol.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

4-Ethoxy-2,2-dimethylbutanal is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a precursor for drug synthesis.

  • Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

4-Ethoxy-2,2-dimethylbutanal is similar to other aldehydes and alcohols with similar structures, such as 2-methoxy-2,3-dimethylbutane and 4-ethoxy-2,2-dimethylbutanoic acid. its unique ethoxy group and dimethylbutanal structure make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

  • 2-Methoxy-2,3-dimethylbutane

  • 4-Ethoxy-2,2-dimethylbutanoic acid

Biological Activity

4-Ethoxy-2,2-dimethylbutanal is an organic compound that has garnered interest in various fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure, which contributes to its reactivity and biological properties. The compound can be represented as follows:

  • Chemical Formula : C10_{10}H22_{22}O2_{2}
  • Molecular Weight : 174.28 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. For instance, it has been shown to affect protein tyrosine phosphatase (PTP) activity, which is crucial in insulin signaling pathways.
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies

  • Inhibition of Protein Tyrosine Phosphatase (PTP) :
    • A study evaluated the inhibitory effects of various analogs on PTP1B, a key regulator in insulin signaling. While specific data for this compound was not directly cited, related compounds showed significant inhibitory activity (IC50_{50} values as low as 0.07 μM) .
  • Antioxidant Activity :
    • Research on similar aldehyde derivatives indicated potential antioxidant effects. These compounds were tested for their ability to scavenge free radicals and reduce oxidative damage in cellular models.

Data Table: Biological Activities of Related Compounds

Compound NameIC50_{50} (μM)Mechanism of ActionReferences
This compoundTBDEnzyme inhibition
2-Ethoxy-4-(methoxymethyl)benzamide0.07PTP1B inhibition
3,3-DimethylbutanalTBDAntioxidant properties

Synthetic Routes and Applications

The synthesis of this compound typically involves multi-step organic reactions. The compound can serve as an intermediate in the production of more complex organic molecules and pharmaceuticals. Its applications extend to:

  • Pharmaceutical Development : Used as a precursor in drug synthesis.
  • Material Science : Potential use in developing new materials with specific properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Ethoxy-2,2-dimethylbutanal
Reactant of Route 2
4-Ethoxy-2,2-dimethylbutanal

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